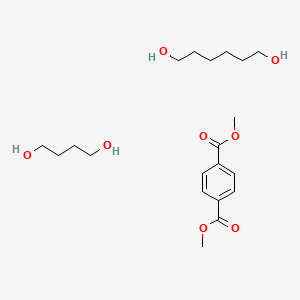
Butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexane-1,6-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol is a complex polymeric compound. It is formed by the polymerization of 1,4-benzenedicarboxylic acid, dimethyl ester with 1,4-butanediol and 1,6-hexanediol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol typically involves a polycondensation reaction. The reaction is carried out under high temperatures and in the presence of a catalyst. The process begins with the esterification of 1,4-benzenedicarboxylic acid with methanol to form the dimethyl ester. This ester is then polymerized with 1,4-butanediol and 1,6-hexanediol under controlled conditions to form the desired polymer .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are mixed and heated to the required temperatures. The reaction is monitored to ensure the correct molecular weight and polymer properties are achieved. The final product is then purified and processed into various forms depending on its intended application .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out to modify the polymer’s properties.
Substitution: The polymer can undergo substitution reactions where certain groups in the polymer chain are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the polymer chain, altering its properties .
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in the production of high-performance plastics and fibers.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s structure allows it to form stable complexes with other molecules, facilitating its use in drug delivery and other applications. The specific pathways involved depend on the application and the environment in which the polymer is used .
Comparación Con Compuestos Similares
Similar Compounds
Polyethylene terephthalate (PET): Similar in structure but uses ethylene glycol instead of 1,4-butanediol and 1,6-hexanediol.
Polybutylene terephthalate (PBT): Uses 1,4-butanediol but not 1,6-hexanediol.
Polyhexamethylene terephthalate (PHT): Uses 1,6-hexanediol but not 1,4-butanediol.
Uniqueness
The uniqueness of 1,4-benzenedicarboxylic acid, dimethyl ester, polymer with 1,4-butanediol and 1,6-hexanediol lies in its combination of monomers, which imparts specific properties such as flexibility, durability, and resistance to various chemical reactions. This makes it suitable for specialized applications where other similar polymers may not perform as well .
Propiedades
Número CAS |
50987-86-5 |
|---|---|
Fórmula molecular |
C20H34O8 |
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
butane-1,4-diol;dimethyl benzene-1,4-dicarboxylate;hexane-1,6-diol |
InChI |
InChI=1S/C10H10O4.C6H14O2.C4H10O2/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2;7-5-3-1-2-4-6-8;5-3-1-2-4-6/h3-6H,1-2H3;7-8H,1-6H2;5-6H,1-4H2 |
Clave InChI |
YDXRTKUDIONMEJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C(=O)OC.C(CCCO)CCO.C(CCO)CO |
Números CAS relacionados |
51606-34-9 50987-86-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


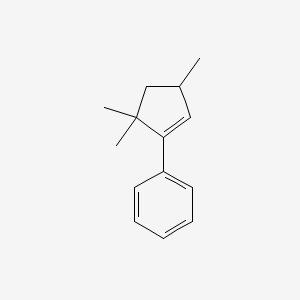
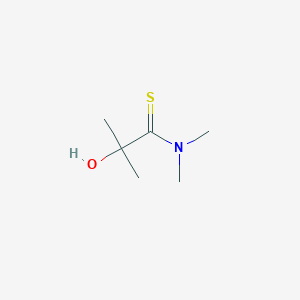

![6-[2-Naphthylthio]-2,4[1H,3H]-quinazolinedithione](/img/structure/B14650415.png)
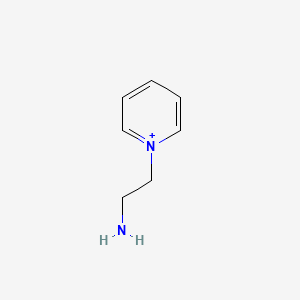
![5-[2-(3,5-Dimethoxyphenyl)ethyl]-1,2,3-trimethoxybenzene](/img/structure/B14650433.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]-2,2'-disulfo[1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-](/img/structure/B14650436.png)

![Benzene, [(1E)-3,3-dichloro-1-propenyl]-](/img/structure/B14650444.png)

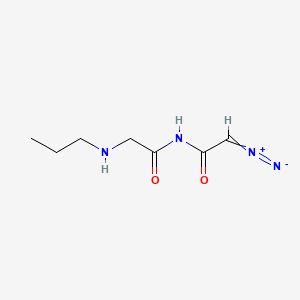
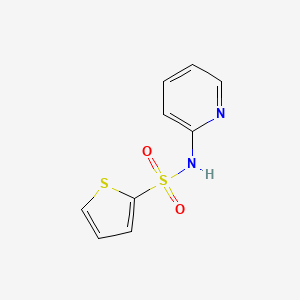
![Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-(hydroxymethyl)-](/img/structure/B14650463.png)

